

"2-Chloro-5-vinylpyridine" chemical properties and reactivity

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Chloro-5-vinylpyridine

Cat. No.: B115529

[Get Quote](#)

An In-depth Technical Guide to **2-Chloro-5-vinylpyridine**: Chemical Properties and Reactivity

Abstract

2-Chloro-5-vinylpyridine is a halogenated pyridine derivative with significant applications in organic synthesis and materials science. Its bifunctional nature, featuring a reactive vinyl group and a chlorine-substituted pyridine ring, makes it a versatile building block for the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and key synthetic applications, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

2-Chloro-5-vinylpyridine is an organic compound characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a vinyl group at the 5-position.^[1] Its fundamental properties are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₇ H ₆ ClN	[1]
Molecular Weight	139.58 g/mol	[1]
Appearance	Brown Liquid (inferred from analogs)	[2]
Odor	Pungent (inferred from analogs)	[2]
Solubility	Water soluble (inferred from analogs)	[2]

Note: Some physical properties are inferred from the closely related compound 2-vinylpyridine, as specific data for **2-chloro-5-vinylpyridine** is not readily available.

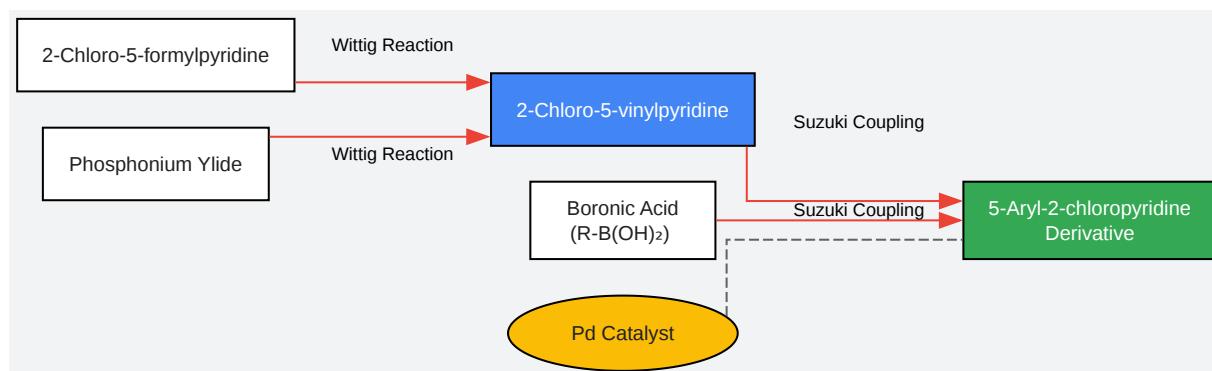
Reactivity and Key Chemical Transformations

The reactivity of **2-Chloro-5-vinylpyridine** is dictated by its two primary functional groups: the vinyl group and the chloropyridine moiety. This dual reactivity allows for a range of chemical transformations, making it a valuable intermediate in synthetic chemistry.[1]

Reactions Involving the Vinyl Group

The vinyl group is susceptible to addition reactions and is a key component for polymerization processes.

- Polymerization: The reactivity of the vinyl group facilitates controlled polymerization reactions, making the compound suitable for applications in material science for the development of novel polymers with unique properties.[1]
- Cyclopropanation: **2-Chloro-5-vinylpyridine** can react with diazo compounds to yield cyclopropane derivatives, often with high enantioselectivity.[1]
- Aziridination: In the presence of a base, it can undergo hydroamination with primary amines, followed by an oxidative cyclization to form aziridines. This is particularly effective for vinyl N-heteroarenes.


Reactions Involving the Chloropyridine Ring

The chlorine atom on the pyridine ring can be displaced through various cross-coupling reactions.

- Suzuki Coupling: This palladium-catalyzed reaction involves coupling with boronic acids to form biaryl compounds, which are common scaffolds in pharmaceutical agents.[\[1\]](#) This method is a premier technique for synthesizing vinyl-substituted pyridine derivatives.[\[1\]](#)
- Other Cross-Coupling Reactions: The chloropyridine moiety can participate in other cross-coupling reactions, serving as a key intermediate in drug development.[\[1\]](#)

Reactions as a Bifunctional Molecule

The presence of both functional groups allows for sequential or tandem reactions to build complex molecular architectures. It serves as a valuable building block for a variety of heterocyclic compounds, including azoles, pyrimidines, and thiazoles.[\[1\]](#)

[Click to download full resolution via product page](#)

Caption: Synthetic pathway of **2-Chloro-5-vinylpyridine** and its subsequent Suzuki coupling.

Synthesis Methods

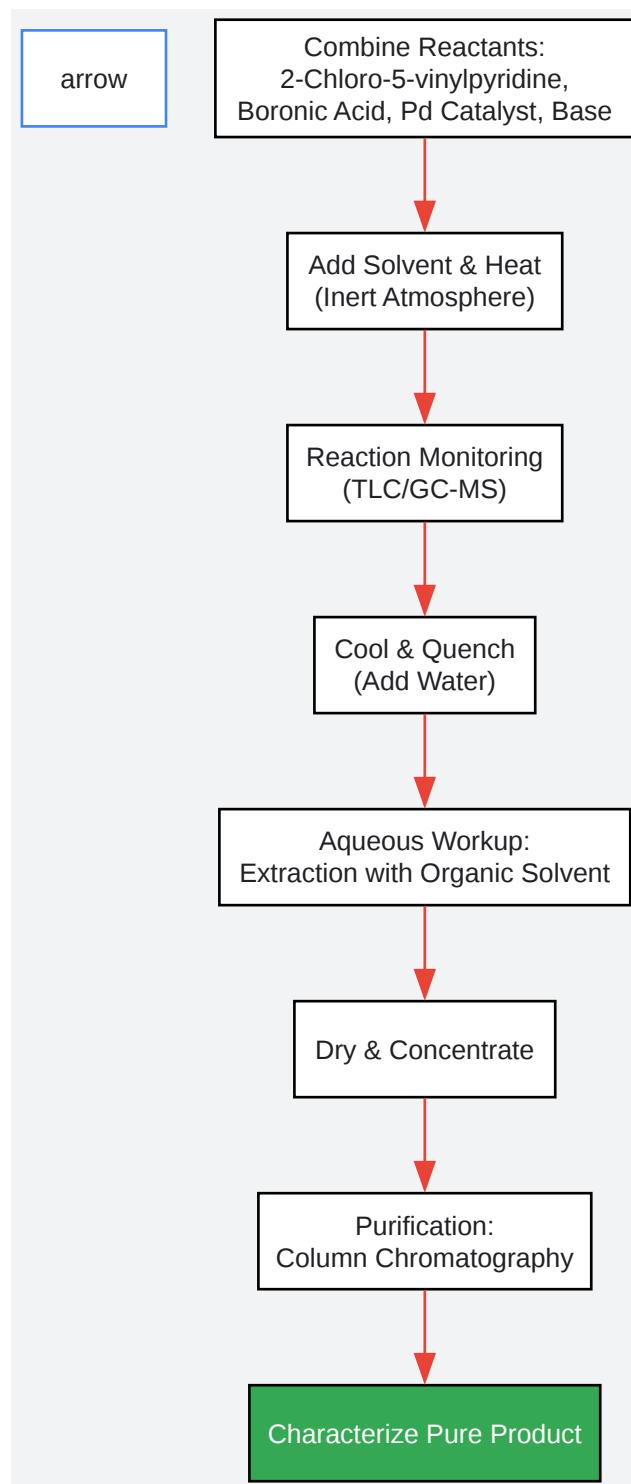
Several synthetic routes have been established for the preparation of **2-Chloro-5-vinylpyridine**.

Wittig Reaction

A common laboratory-scale synthesis involves the Wittig reaction, which converts the aldehyde group of 2-chloro-5-formylpyridine into the vinyl group of the target molecule.[\[1\]](#)

Suzuki Reaction

An alternative approach utilizes a Suzuki reaction to introduce the vinyl group. This method starts with 2-chloro-5-bromopyridine and couples it with a vinylboronic acid derivative.[\[1\]](#)


Experimental Protocols

Detailed experimental procedures are crucial for the safe and efficient handling and reaction of **2-Chloro-5-vinylpyridine**.

General Protocol for Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling is a cornerstone reaction for modifying the pyridine ring.

- **Reaction Setup:** In an inert atmosphere (e.g., under argon or nitrogen), a reaction flask is charged with **2-chloro-5-vinylpyridine**, a boronic acid, a palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$), and a base (e.g., K_2CO_3 or Cs_2CO_3).
- **Solvent:** A suitable solvent system, often a mixture of an organic solvent (like toluene, dioxane, or DMF) and water, is added.
- **Reaction:** The mixture is heated, typically between 80-120 °C, and stirred until the reaction is complete, as monitored by techniques like TLC or GC-MS.
- **Work-up:** Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., MgSO_4 or Na_2SO_4), and filtered.
- **Purification:** The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the desired biaryl product.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for a Suzuki coupling reaction.

Safety and Handling

Based on data for related vinylpyridines and chloropyridines, **2-Chloro-5-vinylpyridine** should be handled with care.

- Hazards: It is likely to be flammable, harmful if swallowed, and toxic in contact with skin.[2] It may cause skin and eye burns and can be toxic to aquatic life.[2][3]
- Handling: Use only under a chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[2] Keep away from open flames, hot surfaces, and sources of ignition.[2]
- Storage: Due to the vinyl group's tendency to polymerize, it should be stored in a cool, dark place, potentially with a polymerization inhibitor.[4] For long-term storage, keeping it in a freezer is recommended.[2]

Applications

2-Chloro-5-vinylpyridine is a key intermediate in several industrial and research areas.

- Pharmaceutical Synthesis: Its structure is a precursor for various heterocyclic compounds, including novel substituted imidazo[1,2-a]pyridines, which are being explored for new pharmaceuticals.[1]
- Agrochemicals: Chlorinated pyridines are foundational components in the synthesis of insecticides and herbicides.
- Material Science: The vinyl functionality allows for its incorporation into polymers, creating materials with specific properties for applications like tire-cord binders and as a co-monomer for acrylic fibers to provide reactive sites for dyes.[4]

Conclusion

2-Chloro-5-vinylpyridine is a highly versatile and reactive compound with significant potential in synthetic chemistry. Its dual functionality enables a wide range of transformations, making it an important building block for the pharmaceutical, agrochemical, and materials science industries. A thorough understanding of its properties, reactivity, and handling procedures is essential for its effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 2-Chloro-5-vinylpyridine | 157670-28-5 [smolecule.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. 2-Vinylpyridine - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. ["2-Chloro-5-vinylpyridine" chemical properties and reactivity]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b115529#2-chloro-5-vinylpyridine-chemical-properties-and-reactivity>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com